6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide

Metabolic stability Fluorine substitution CYP450 oxidation

6-Fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide (molecular formula C₁₇H₁₄FN₃O₂, molecular weight 311.31 g/mol) is a fully synthetic quinoline-3-carboxamide derivative belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) structural class. It features a 6-fluoro substituent on the quinoline core, a 4-hydroxy group capable of keto–enol tautomerism, and an N-(2-(pyridin-4-yl)ethyl) carboxamide side chain that incorporates a basic pyridine nitrogen separated from the amide by a two-carbon ethyl linker.

Molecular Formula C17H14FN3O2
Molecular Weight 311.31 g/mol
Cat. No. B12177369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide
Molecular FormulaC17H14FN3O2
Molecular Weight311.31 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1F)C(=O)C(=CN2)C(=O)NCCC3=CC=NC=C3
InChIInChI=1S/C17H14FN3O2/c18-12-1-2-15-13(9-12)16(22)14(10-21-15)17(23)20-8-5-11-3-6-19-7-4-11/h1-4,6-7,9-10H,5,8H2,(H,20,23)(H,21,22)
InChIKeyWRVSYEZPHGBDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide – Structural Identity, Compound Class, and Core Baseline for Scientific Procurement


6-Fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide (molecular formula C₁₇H₁₄FN₃O₂, molecular weight 311.31 g/mol) is a fully synthetic quinoline-3-carboxamide derivative belonging to the 4-hydroxyquinoline-3-carboxamide (4-HQC) structural class [1]. It features a 6-fluoro substituent on the quinoline core, a 4-hydroxy group capable of keto–enol tautomerism, and an N-(2-(pyridin-4-yl)ethyl) carboxamide side chain that incorporates a basic pyridine nitrogen separated from the amide by a two-carbon ethyl linker [2]. The 4-HQC scaffold is historically precedented as a privileged pharmacophore in antiviral drug discovery, serving as the core template for potent non-nucleoside herpesvirus DNA polymerase inhibitors with demonstrated selectivity over human polymerases [3]. The specific combination of substituents on this compound – 6-fluoro, 4-hydroxy, and pyridin-4-yl ethyl amide – is not represented in any previously reported clinical or late preclinical 4-HQC candidate, placing it in a chemically differentiated and underexplored region of the quinoline carboxamide chemical space [2].

Why Generic Substitution Fails for 6-Fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide: Pharmacophore Determinants of Target Engagement and Selectivity


Within the 4-hydroxyquinoline-3-carboxamide class, minor structural modifications at the 6-position and the amide side chain produce profound changes in biological target engagement, selectivity profile, and physicochemical properties that preclude simple analog interchange [1]. The 6-fluoro substituent significantly alters the electronic distribution of the quinoline ring, affecting the pKa of the 4-hydroxy group, the tautomeric equilibrium between 4-hydroxy and 4-oxo forms, and ultimately the hydrogen-bonding complementarity with biological targets [2]. The pyridin-4-yl ethyl side chain introduces a basic nitrogen at a specific distance (two methylene units) from the carboxamide, creating a geometry distinct from N-aryl, N-benzyl, N-thiazolyl, or direct N-pyridyl analogs; this geometry critically influences both the compound's LogD profile and its interaction with the target binding pocket [1]. Replacement with the non-fluorinated analog (4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide) or with pyridin-2-yl regioisomers cannot be assumed to preserve target potency, selectivity, or metabolic stability, as demonstrated by published structure–activity relationship (SAR) studies on related 4-HQC antiviral and kinase-targeting series [3].

Product-Specific Quantitative Evidence Guide for Informed Selection of 6-Fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide


6-Fluoro Substitution Confers Enhanced Metabolic Stability Relative to the Non-Fluorinated Analog: Evidence from Class-Level Comparison

The presence of the 6-fluoro substituent on the quinoline ring blocks a primary site of cytochrome P450-mediated oxidative metabolism. In structurally analogous 4-hydroxyquinoline-3-carboxamide and 4-quinolone-3-carboxamide series, fluorine substitution at the 6-position has been shown to increase in vitro metabolic half-life (t₁/₂) by 2- to 8-fold compared with the corresponding unsubstituted or 6-H analogs in human liver microsome (HLM) assays [1]. Specifically, the N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamide series demonstrated that 6-fluoro substitution reduces CYP3A4-mediated hydroxylation at the 6-position, a major metabolic soft spot in non-fluorinated 4-hydroxyquinoline carboxamides [2]. This metabolic advantage is a class-level inference supported by extensive SAR data across the quinolone/quinoline carboxamide family, where fluorine blocking of the 6-position consistently improves microsomal stability and reduces intrinsic clearance (CLint) [1][2].

Metabolic stability Fluorine substitution CYP450 oxidation Quinoline carboxamide

Pyridin-4-yl Ethyl Linker Geometry Differentiates This Compound from N-Aryl, N-Benzyl, and Direct N-Pyridyl 4-HQC Analogs

The N-(2-(pyridin-4-yl)ethyl) side chain provides a two-carbon ethyl linker that positions the pyridine nitrogen approximately 5.0–5.5 Å from the carboxamide carbonyl, creating a unique hydrogen-bond acceptor geometry distinct from direct N-pyridyl (zero-carbon linker) and N-benzyl (one-carbon linker) analogs [1]. In the published 4-HQC antiviral series, the nature and length of the amide substituent dramatically influenced both polymerase inhibition potency and selectivity over human DNA polymerases, with some modifications completely abolishing activity [2]. The pyridin-4-yl ethyl linker specifically offers: (i) conformational flexibility from the ethyl spacer that can accommodate induced-fit binding; (ii) a distal basic nitrogen (pyridine pKa ~5.2) that remains largely unprotonated at physiological pH, enabling hydrogen-bond acceptor interactions without introducing a positive charge; and (iii) reduced steric clash compared with bulkier N-aryl or N-heterocyclic substituents [1]. This geometry cannot be replicated by the pyridin-2-yl ethyl isomer, which would present a different nitrogen orientation and intramolecular hydrogen-bonding potential, or by the non-fluorinated analog, which lacks the electronic influence of the 6-fluoro group on the quinoline core [3].

Structure-based design Linker geometry Hydrogen bonding Quinoline carboxamide

Class-Level Evidence: 4-Hydroxyquinoline-3-Carboxamides Exhibit Broad-Spectrum Antiherpesvirus Polymerase Inhibition with Selectivity Over Human DNA Polymerases

The 4-hydroxyquinoline-3-carboxamide (4-HQC) scaffold has been validated as a non-nucleoside inhibitor class with potent activity against human herpesvirus DNA polymerases. In head-to-head biochemical assays, representative 4-HQC compounds inhibited HCMV, HSV-1, and VZV DNA polymerases while showing no measurable inhibition of human DNA polymerases α, δ, and γ at concentrations up to 100 µM [1]. Specific 4-HQC analogs such as PNU-183792 (N-(4-chlorobenzyl)-1-methyl-6-(morpholinomethyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide) and PNU-181465 demonstrated IC₅₀ values of approximately 300 nM against HSV-1 DNA polymerase in biochemical assays and sub-micromolar activity in cell-based plaque reduction assays [1][2]. The 4-hydroxy group (capable of keto–enol tautomerism to the 4-oxo form) is essential for polymerase inhibition, as evidenced by complete loss of activity upon methylation or removal of the 4-hydroxy/4-oxo moiety across multiple 4-HQC series [1]. While direct IC₅₀ data for the specific compound 6-fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide have not been reported, the compound retains all structural determinants required for 4-HQC-class antiviral activity: a 4-hydroxy group, a 3-carboxamide, and a quinoline core [3].

Antiviral Herpesvirus DNA polymerase inhibitor Selectivity Non-nucleoside

Combined 6-Fluoro and 4-Hydroxy Substitution Pattern Modulates Tautomeric Equilibrium and Physicochemical Properties: Predicted Differentiation from Chloro-, Methyl-, and Unsubstituted Analogs

The 4-hydroxy group on the quinoline-3-carboxamide scaffold exists in equilibrium with the 4-oxo (4-quinolone) tautomeric form, and the position of this equilibrium is exquisitely sensitive to substitution on the quinoline ring [1]. The 6-fluoro substituent is electron-withdrawing (−I effect), which stabilizes the 4-hydroxy (enol) form relative to the 4-oxo (keto) form compared with electron-donating substituents at the same position. This shifts the tautomeric ratio and alters the hydrogen-bond donor/acceptor profile of the molecule, which in turn affects solubility, permeability, and target binding [2]. Published computational and experimental studies on 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and its derivatives confirm that 6-fluoro substitution lowers the pKa of the 4-hydroxy group by approximately 0.5–1.0 log units compared with the 6-H analog, increasing the fraction of ionized species at physiological pH and potentially enhancing aqueous solubility [1]. Compared with 6-chloro analogs, the 6-fluoro compound is expected to exhibit lower lipophilicity (reduced LogP by ~0.3–0.5 units based on Hansch π constants: πF = 0.14 vs. πCl = 0.71), which can improve drug-likeness by reducing LogD and nonspecific protein binding [3]. The pyridin-4-yl ethyl side chain further contributes to the overall LogD and introduces an additional protonation site (pyridine pKa ~5.2) that fine-tunes solubility in the pH range relevant to oral absorption [2].

Tautomerism LogD Physicochemical properties Drug-likeness Permeability

Synthetic Accessibility from Commercially Available 6-Fluoro-4-hydroxyquinoline-3-carboxylic Acid Enables Rapid SAR Exploration

6-Fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide can be synthesized via a single-step amide coupling between commercially available 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 343-10-2, available from multiple vendors at >98% purity) and 2-(pyridin-4-yl)ethanamine using standard carbodiimide coupling reagents such as EDC/HOBt or HATU [1][2]. This contrasts with structurally more complex 4-HQC analogs (e.g., PNU-183792, which requires a multi-step synthesis involving morpholinomethyl introduction and N1-methylation), where procurement of custom-synthesized material can involve lead times of 4–8 weeks and costs exceeding $2,000 per gram [3]. The straightforward synthesis of this compound reduces procurement risk, shortens the timeline for hit validation, and enables rapid parallel synthesis of analog libraries for structure–activity relationship (SAR) studies [2]. The carboxylic acid precursor is used as a building block in the synthesis of various heterocyclic compounds and is stocked by major chemical suppliers including Bidepharm and Aladdin [1].

Synthetic accessibility Amide coupling Building block Chemical procurement Medicinal chemistry

Best Research and Industrial Application Scenarios for 6-Fluoro-4-hydroxy-N-(2-(pyridin-4-yl)ethyl)quinoline-3-carboxamide


Antiviral Drug Discovery: Lead Identification for Non-Nucleoside Herpesvirus DNA Polymerase Inhibitors

This compound is an ideal candidate for antiviral screening programs targeting herpesvirus DNA polymerases (HCMV, HSV-1, HSV-2, VZV). The validated 4-HQC scaffold provides a strong mechanistic rationale, and the 6-fluoro substitution is expected to confer improved metabolic stability compared with 6-unsubstituted 4-HQC leads previously reported in the literature [1]. The pyridin-4-yl ethyl side chain offers a distinct hydrogen-bond acceptor geometry that may enable binding to polymerase conformations not accessible to existing N-aryl or N-benzyl 4-HQC analogs [2].

Kinase Inhibitor Screening: Exploiting the Quinoline-3-Carboxamide Pharmacophore for ATM, PI3Kα, or EGFR Targeting

The quinoline-3-carboxamide core is a privileged scaffold for ATP-competitive kinase inhibition, with proven activity against ATM kinase (IC₅₀ <0.6 nM for optimized leads), PI3Kα (IC₅₀ values of 44–664 μM for N-phenyl-6-fluoro-4-hydroxy-2-quinolone-3-carboxamides against HCT-116 cells), and EGFR [1][2]. The specific substitution pattern of this compound – combining a 6-fluoro group with a pyridin-4-yl ethyl amide – is not represented in published quinoline-3-carboxamide kinase inhibitors, offering an opportunity to explore uncharted kinase selectivity space .

Structure–Activity Relationship (SAR) Library Synthesis: Rapid Analog Generation for Lead Optimization

The single-step synthesis from commercially available 6-fluoro-4-hydroxyquinoline-3-carboxylic acid enables rapid parallel synthesis of analog libraries varying the amine component [1]. This makes the compound an efficient entry point for systematic SAR exploration of the quinoline-3-carboxamide chemical space, with opportunities to probe the effects of different heterocyclic amines, linker lengths, and substitution patterns on biological activity [2].

Physicochemical Property Benchmarking for 4-HQC Lead Optimization Programs

The distinct 6-fluoro-4-hydroxy substitution pattern combined with the pyridin-4-yl ethyl amide side chain provides a unique LogD, pKa, and solubility profile for benchmarking against other 4-HQC analogs. This compound can serve as a reference standard for assessing how fluorine substitution and pyridyl ethyl linker geometry influence permeability, metabolic stability, and plasma protein binding in preclinical ADME panels [1].

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